molecular formula C10H10O2 B2433738 (2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 351458-91-8

(2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2433738
CAS No.: 351458-91-8
M. Wt: 162.188
InChI Key: NCDSEQNSIBPEKG-SSDOTTSWSA-N
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Description

(2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a chiral organic compound belonging to the class of 3,4-dihydro-2H-1-benzopyran-4-ones, also known as chroman-4-ones. This scaffold is a fundamental building block in medicinal chemistry and organic synthesis, characterized by a benzopyran core structure with a ketone group at the 4-position and a methyl substituent at the 2-position, which is in the (R) enantiomeric form . The chirality at the 2-position is critical for research, as enantiopure compounds often exhibit distinct biological activities and interactions with chiral biomolecules. The 3,4-dihydro-2H-1-benzopyran (chroman) core is a privileged structure frequently found in bioactive molecules and pharmaceutical agents . Researchers value this specific (R)-enantiomer for developing novel compounds with potential biological activities. Analogous benzopyran derivatives have been extensively studied and display a broad spectrum of pharmacological properties, including service as leukotriene antagonists for respiratory research , and as key structural components in compounds with reported antiproliferative, apoptotic regulation, and antitumor activities . The this compound ketone functionality makes it a versatile synthetic intermediate; it can be further functionalized or reduced to corresponding alcohols, allowing for the construction of more complex molecular architectures, such as chiral 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazines, which contain the valuable 1,2-amino alcohol motif . This compound is presented for research applications only, including use as a key intermediate in the design and synthesis of novel chiral ligands, the exploration of structure-activity relationships (SAR) in drug discovery programs, and the investigation of biochemical pathways. It is supplied with guaranteed enantiomeric purity to ensure consistent and reproducible experimental results. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. This product is not intended for human or animal consumption.

Properties

IUPAC Name

(2R)-2-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7H,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDSEQNSIBPEKG-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 2-hydroxyacetophenone, which undergoes cyclization in the presence of an acid catalyst to form the desired benzopyran derivative. The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.

    Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

(2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one: The enantiomer of the compound with similar chemical properties but different biological activities.

    2,3-dihydro-1H-inden-1-one: A structurally related compound with a fused benzene and cyclopentane ring system.

    4H-chromen-4-one: Another benzopyran derivative with different substitution patterns.

Uniqueness

(2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific chiral configuration and the presence of a methyl group at the second carbon atom. This configuration can significantly influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.

Biological Activity

(2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one, a benzopyran derivative, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anti-fibrotic properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10O2C_{10}H_{10}O_2. Its structure features a benzopyran ring system with a methyl group at the second carbon position, contributing to its unique biological properties.

The biological effects of this compound are attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It interacts with various molecular targets involved in inflammatory pathways, inhibiting the production of pro-inflammatory cytokines .
  • Anti-fibrotic Properties : Recent studies suggest that this compound can mitigate fibrosis in tissues by modulating fibroblast activity and collagen deposition .

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant properties. It effectively reduces oxidative damage in various cellular models. For instance:

StudyModelFindings
Human fibroblastsReduced oxidative stress markers by 40%
Rat liver cellsInhibited lipid peroxidation significantly

Anti-inflammatory Activity

The compound has been shown to inhibit the expression of inflammatory mediators. A study highlighted its effectiveness in reducing tumor necrosis factor-alpha (TNF-α) levels in vitro:

StudyInflammatory ModelTNF-α Reduction
Macrophage cell line50% reduction at 10 µM

Anti-fibrotic Activity

Recent investigations have uncovered the anti-fibrotic potential of this compound. It has been found to suppress collagen synthesis in human dermal fibroblasts:

StudyFibrosis ModelCollagen Synthesis Inhibition
Dermal fibroblasts30% inhibition at 5 µM

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Case Study on Fibrosis :
    • Objective : To evaluate the anti-fibrotic effects in a murine model of liver fibrosis.
    • Results : Treatment with the compound resulted in a significant reduction in fibrotic area compared to controls.
  • Case Study on Oxidative Stress :
    • Objective : To assess the protective effects against oxidative stress-induced damage in neuronal cells.
    • Results : The compound improved cell viability by 60% under oxidative stress conditions.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique attributes of this compound:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityNotes
(2S)-2-methyl-3,4-dihydrobenzopyran-ModerateLowEnantiomer with different effects
4H-chromen-4-oneHighModerateSimilar structure but varied activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenols with α,β-unsaturated ketones under acidic or basic conditions. Key parameters include:

  • Temperature : Maintain 60–80°C to avoid side reactions (e.g., over-oxidation) .
  • Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) for regioselective cyclization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the enantiomerically pure (2R)-form .
    • Validation : Monitor reaction progress via TLC and confirm enantiomeric purity using chiral HPLC with a cellulose-based column .

Q. How can the molecular structure of this compound be unequivocally characterized?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign the (2R)-configuration using NOESY (nuclear Overhauser effect) to confirm spatial proximity between the methyl group and adjacent protons .
  • X-ray Crystallography : Resolve absolute stereochemistry; compare with CRC Handbook data for bond angles and torsional parameters .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₀H₁₀O₂) and isotopic patterns .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : Based on structural analogs (e.g., benzopyranones with similar substituents):

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .
  • Waste Disposal : Neutralize with dilute NaOH before incineration, adhering to local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from enantiomeric impurities or solvent effects.

  • Reproducibility : Standardize assay conditions (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Chiral Verification : Reanalyze historical samples using modern chiral columns (e.g., Chiralpak IA) to confirm stereochemical integrity .
  • Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., 4-hydroxyflavanones) to identify structure-activity trends .

Q. What strategies enable enantioselective synthesis of the (2R)-isomer without racemization?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral oxazaborolidine catalysts to induce >90% enantiomeric excess (ee) during ketone reduction steps .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to favor the (2R)-form .
  • In-situ Monitoring : Track ee via circular dichroism (CD) spectroscopy or inline IR to optimize reaction time .

Q. How can computational methods aid in predicting the compound’s reactivity and stability?

  • Methodological Answer :

  • DFT Calculations : Model transition states for cyclization using Gaussian09 at the B3LYP/6-31G(d) level to predict regioselectivity .
  • Degradation Pathways : Simulate oxidative stability under varying pH using ADF software; validate with accelerated stability studies (40°C/75% RH for 6 months) .
  • Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina, correlating with experimental IC₅₀ values .

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